molecular formula C15H18N4O B5593946 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

Cat. No.: B5593946
M. Wt: 270.33 g/mol
InChI Key: LSUJUZQJFQYXLK-UHFFFAOYSA-N
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Description

1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a methyl group, a pyridine ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the methyl group at the 5-position. The pyridine ring is then attached to the piperazine moiety, which is subsequently linked to the furan ring through a methanimine linkage. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, pyridine-containing molecules, and piperazine-based compounds. Examples include:

  • 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-yl)piperazine
  • 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-yl)methanimine
  • 1-(5-methylfuran-2-yl)-N-(4-piperazin-1-yl)methanimine

Uniqueness

What sets 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar molecules.

Properties

IUPAC Name

1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-13-5-6-14(20-13)12-17-19-10-8-18(9-11-19)15-4-2-3-7-16-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUJUZQJFQYXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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